molecular formula C13H18N4O3 B2799773 N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide CAS No. 2097890-67-8

N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide

Cat. No. B2799773
CAS RN: 2097890-67-8
M. Wt: 278.312
InChI Key: IDGDJISLQPPVSD-UHFFFAOYSA-N
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Description

“N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a 2-methylpyrimidin-4-yl group, which is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 2-methylpyrimidin-4-yl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 2-methylpyrimidin-4-yl group is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Pharmacological Studies and Tolerability

  • The pharmacological properties of related compounds, such as piracetam (2-oxo-pyrrolidine-1-acetamide), have been studied, highlighting their potential antihypoxidotic effects and improvement in cognitive function under certain conditions (Schaffler & Klausnitzer, 1988).
  • Studies on the tolerance of structurally similar compounds like cefazedone (6R,7R)-7-(2-[3,5-dichloro-4-oxo-1(4H)-pyridyl]-acetamido)-3-([(5-methyl-1,3,4-thiadiazol-2-yl)-thio]methyl)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid) provide insights into the safety profile and potential therapeutic applications of related chemical entities (Züllich & Sack, 1979).

Immunological and Metabolic Insights

  • Piracetam has also been observed to restore compromised neutrophils to normal functional status, indicating potential immunomodulatory effects, which could be relevant for similar compounds (Nalbandian, Murayama, & Henry, 1983).
  • The study of urinary metabolites of pesticides, including pyrimidines, provides insights into the metabolism and potential toxicological profiles of related compounds, which can be relevant for safety assessments and understanding the biological interactions of N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide (Bravo et al., 2019).

Toxicological Perspectives

  • Investigations into the nephrotoxicity of cefazedone and gentamicin, and their combination, provide a foundation for understanding the potential renal effects of structurally related compounds, thereby informing safety and risk assessments (Mondorf Aw, 1979).
  • The evaluation of exposure biomarkers after dermal absorption of N-methyl-2-pyrrolidone suggests methods for monitoring and assessing exposure to related chemical compounds, which can be crucial for occupational safety and health monitoring (Akesson, Carnerup, & Jönsson, 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its potential medicinal uses, given the presence of a pyrrolidine ring and a 2-methylpyrimidin-4-yl group in its structure . Additionally, more studies could be conducted to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties in greater detail.

properties

IUPAC Name

N-[2-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9-14-5-3-12(16-9)20-11-4-6-17(8-11)13(19)7-15-10(2)18/h3,5,11H,4,6-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDJISLQPPVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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